![molecular formula C5H5ClN4 B1435679 [1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride CAS No. 956074-70-7](/img/structure/B1435679.png)
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride
Description
Molecular Architecture and Tautomeric Forms
The triazolo[1,5-a]pyrimidine scaffold comprises a fused bicyclic system with a five-membered 1,2,4-triazole ring (positions 1–3) and a six-membered pyrimidine ring (positions 4–9). The hydrochloride salt introduces a protonated nitrogen at position 1 or 3 of the triazole moiety, stabilized by chloride counterions. Key structural features include:
- Ring fusion : The triazole N1-C2-N3 atoms bridge to the pyrimidine C5-C6-N7 atoms, creating a planar bicyclic system with π-conjugation.
- Tautomerism : Proton transfer between N1 and N3 generates two tautomers (Figure 1). X-ray crystallography confirms N3 protonation dominates in solid-state structures, while NMR studies suggest equilibrium between forms in solution.
Table 1 : Bond lengths (Å) in the triazolopyrimidine core (X-ray data)
Bond | Length (Å) |
---|---|
N1-C2 | 1.32–1.34 |
C2-N3 | 1.32–1.35 |
N3-C4 | 1.37–1.39 |
C5-N7 | 1.33–1.35 |
IUPAC Nomenclature and Systematic Classification
The systematic name follows fused-ring numbering rules:
- Parent heterocycle : Pyrimidine (six-membered ring)
- Fused component : 1,2,4-Triazolo (five-membered ring with N at 1,2,4 positions)
- Fusion sites : The "a" descriptor indicates fusion between triazole positions 1/2 and pyrimidine positions 5/6.
IUPAC name : 1,2,4-Triazolo[1,5-a]pyrimidin-7-ium chloride
Comparative Analysis of Triazolopyrimidine Isomeric Variants
Eight structural isomers exist based on triazole-pyrimidine fusion patterns, differing in pharmacological properties and stability:
Table 2 : Key isomers and stability rankings
The [1,5-a] isomer exhibits enhanced resonance stabilization due to isoelectronic similarity to purine bases, enabling π-π stacking interactions in biological targets.
X-ray Crystallographic Characterization
Single-crystal analyses reveal:
- Crystal system : Monoclinic (space group P2₁/n) for hydrochloride salt
- Unit cell parameters :
- Coordination geometry : Planar triazolopyrimidine core with chloride ions occupying lattice sites.
Figure 2 : ORTEP diagram showing intramolecular hydrogen bonding between N7-H and Cl⁻ (distance: 2.275 Å). The dihedral angle between triazole and pyrimidine planes measures 2.64°, confirming near-perfect coplanarity.
Table 3 : Selected crystallographic data
Parameter | [1,5-a] Isomer | [1,5-c] Isomer |
---|---|---|
Density (g/cm³) | 1.612 | 1.587 |
R-factor | 0.0413 | 0.0532 |
C-N bond variance | ±0.02 Å | ±0.05 Å |
Propriétés
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUQUMAGRASDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation Approach via Carboxylic Acid Precursors
One classical and well-documented method for preparingtriazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions. This reaction yields ethyl esters of 5-methyl-7-phenyl- or 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates. Subsequent basic hydrolysis converts the esters to the corresponding carboxylic acids, which are then chlorinated to form acyl chlorides. These acyl chlorides serve as key intermediates for further coupling reactions to yield a variety of derivatives, including the hydrochloride salt forms.
- Cyclocondensation in acetic acid at reflux
- Basic hydrolysis of ester intermediates
- Chlorination of carboxylic acids to acyl chlorides
- Coupling with appropriate reagents to form target compounds
This method is versatile and allows the synthesis of various substituted triazolopyrimidines by modifying the starting diketones or amines.
Multi-Component Reaction Catalyzed by Schiff Base Zinc(II) Complex on Magnetite Nanoparticles
A recent, innovative preparation method employs a heterogeneous catalytic system based on a Schiff base zinc(II) complex supported on magnetite nanoparticles. This catalyst enables the one-pot multi-component synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamides under mild, solvent-free conditions at 60 °C.
Catalyst Preparation and Characterization:
- The catalyst, [CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2], was synthesized by anchoring a Schiff base zinc(II) complex on silica-coated magnetite nanoparticles.
- Characterization techniques included FT-IR, FE-SEM, EDX, SEM-EDX mapping, TEM, TGA, and VSM, confirming nanoscale particle size (<100 nm), thermal stability up to 300 °C, and magnetic properties facilitating easy catalyst recovery.
Reaction Conditions and Yields:
Entry | Solvent | Catalyst (g) | Temp. (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
1 | Solvent free | 0.003 | 60 | 25 | 93 |
2 | Solvent free | — | 60 | 25 | Trace |
3 | Solvent free | 0.003 | r.t. | 25 | Trace |
4 | Solvent free | 0.003 | 80 | 25 | 82 |
5 | Solvent free | 0.001 | 60 | 25 | 60 |
6 | Solvent free | 0.005 | 60 | 25 | 90 |
7 | CHCl3 | 0.003 | 60 | 25 | 18 |
8 | Ethanol | 0.003 | 60 | 25 | 60 |
9 | Ethyl acetate | 0.003 | 60 | 25 | 31 |
10 | n-Hexane | 0.003 | 60 | 25 | 16 |
The optimal conditions are solvent-free with 0.003 g catalyst at 60 °C for 25 minutes, yielding up to 93% of the product.
- The zinc complex shifts from tetrahedral to square planar geometry to reduce steric repulsion.
- It coordinates acetoacetanilide and aldehyde ligands cis to each other.
- Chloride anions facilitate Knoevenagel condensation and aza Michael addition steps.
- Intramolecular nucleophilic attack leads to cyclization forming the triazolopyrimidine core.
- The catalyst is reusable, though slight zinc leaching after multiple cycles can reduce yield.
This method offers advantages such as mild conditions, high yields, catalyst recyclability, and environmentally friendly solvent-free operation.
Oxidative Cyclization of Pyrimidinylhydrazones Using Hypervalent Iodine Reagents
Another synthetic route involves the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane at ambient conditions. This reaction formstriazolo[1,5-c]pyrimidine derivatives through intramolecular cyclization and subsequent Dimroth rearrangement.
- Starting from 4,6-dihydroxypyrimidines, dichloro derivatives are prepared by refluxing with phosphorus oxychloride and triethylamine.
- These intermediates are converted to 1-(6-chloropyrimidin-4-yl)hydrazines.
- Hydrazones are then oxidatively cyclized using IBD to form the triazolopyrimidine ring system.
- The method proceeds under mild conditions with good yields and is applicable to various substituted derivatives.
This approach is valuable for synthesizingtriazolo[1,5-c]pyrimidines and related fused heterocycles, expanding the structural diversity accessible for medicinal chemistry applications.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Cyclocondensation via Carboxylic Acids | Ethyl 5-amino-1,2,4-triazole-3-carboxylate, diketones, acetic acid reflux, chlorination | Versatile; allows diverse substitutions | Multi-step; requires chlorination |
Multi-Component Reaction with Nano Zn Catalyst | Acetoacetanilide, aldehydes, 3-amino-1,2,4-triazole, Schiff base Zn catalyst, solvent-free, 60 °C | High yield; mild; reusable catalyst; eco-friendly | Catalyst leaching after reuse |
Oxidative Cyclization with Iodobenzene Diacetate | Pyrimidinylhydrazones, IBD, dichloromethane, room temp | Mild conditions; good yields; novel derivatives | Limited to certain pyrimidine precursors |
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Selective reduction of this compound can yield dihydro derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethylformamide .
Major Products Formed
Applications De Recherche Scientifique
Anticancer Activity
Mechanism of Action:
[1,2,4]triazolo[1,5-a]pyrimidines have been identified as potent anticancer agents. They interact with microtubules (MTs), which are critical for cell division. Cevipabulin, a notable compound in this class, competes with vincristine for binding sites on tubulin heterodimers, thereby disrupting the normal function of MTs and inducing apoptosis in cancer cells .
Case Studies:
- A study demonstrated that novel derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibited significant anti-tumor activities against various cancer cell lines. For instance, compound 19 showed IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines respectively .
- Another investigation highlighted the efficacy of indole derivatives of [1,2,4]triazolo[1,5-a]pyrimidines in suppressing the ERK signaling pathway in gastric cancer cells, leading to G2/M phase arrest and apoptosis .
Neurodegenerative Disease Treatment
Potential Applications:
Recent research indicates that [1,2,4]triazolo[1,5-a]pyrimidines could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and other tauopathies. These compounds stabilize microtubules and may mitigate the effects of tau protein misfolding associated with these conditions .
Therapeutic Insights:
- The compounds have shown promise in treating traumatic brain injuries (TBI) and conditions like chronic traumatic encephalopathy (CTE), which are linked to tau pathology. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases .
Antiviral Activity
Mechanism Against Influenza:
Recent studies have explored the antiviral properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against influenza viruses by targeting the PA-PB1 interface of the viral polymerase. These compounds disrupt RNA-dependent RNA polymerase interactions essential for viral replication .
Research Findings:
- A series of carboxamide-based compounds derived from [1,2,4]triazolo[1,5-a]pyrimidine demonstrated effective anti-influenza activity through molecular docking studies that rationalized their binding modes within viral proteins .
Antimicrobial Properties
Broad-Spectrum Activity:
The antimicrobial potential of [1,2,4]triazolo[1,5-a]pyrimidines has also been documented. These compounds exhibit activity against various bacteria and fungi.
Evaluation Results:
- A recent synthesis and evaluation study reported new derivatives showing promising antimicrobial effects. The structure-activity relationship (SAR) indicated that specific substitutions on the triazolo-pyrimidine scaffold enhance antimicrobial potency .
Agrochemical Applications
Herbicidal Properties:
Beyond medicinal uses, [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their herbicidal properties. Their ability to inhibit specific biochemical pathways in plants makes them candidates for agricultural applications.
Research Insights:
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine hydrochloride involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), leading to cardiovascular vasodilation . Additionally, it can destabilize protein complexes by binding to specific subunits, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Structural Analogs of [1,2,4]Triazolo[1,5-a]pyrimidine
5-Methyl and 7-Chloro Derivatives
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5): Exhibits antiproliferative activity against cancer cell lines (e.g., HeLa, IC₅₀ = 83 nM) by inhibiting tubulin polymerization .
- 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 78706-26-0): Used in herbicide design, targeting acetolactate synthase (ALS) with an EC₅₀ < 10 ppm against broadleaf weeds .
Table 1: Key Structural Analogs and Their Activities
Comparison with Other Heterocyclic Systems
Triazolo[1,5-a]pyrimidine vs. Triazolo[1,5-c]pyrimidine
- Positional Isomerism : The [1,5-a] fusion enhances electron-deficient character, improving reactivity in nucleophilic substitutions compared to [1,5-c] isomers .
- Bioactivity : [1,2,4]Triazolo[1,5-a]pyrimidines generally show higher herbicidal potency than [1,2,3]triazolo analogs due to optimized ALS inhibition .
Pyrazolo[1,5-a]pyrimidines
Pharmacological and Agrochemical Profiles
Anticancer Activity
Activité Biologique
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride is a significant compound in medicinal chemistry, known for its diverse biological activities. This bicyclic N-heteroarene has been extensively studied for its potential as an anticancer agent, as well as for antiviral and antibacterial properties. This article reviews the latest findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research has demonstrated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of indole derivatives based on this scaffold and tested their activity against human cancer cell lines MGC-803, HCT-116, and MCF-7. The most active compound (H12) showed IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively—significantly more potent than the standard drug 5-Fluorouracil (5-Fu) .
The anticancer effects of these compounds are attributed to their ability to inhibit key signaling pathways. Compound H12 was shown to suppress the ERK signaling pathway by reducing phosphorylation levels of ERK1/2 and other associated proteins, leading to induced apoptosis and cell cycle arrest at the G2/M phase .
Antiviral Activity
The antiviral potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has also been explored. A study repurposed anti-influenza derivatives based on this scaffold to inhibit HIV-1 RNase H function. Structural modifications led to catechol derivatives that inhibited RNase H activity in the low micromolar range without affecting reverse transcriptase . This suggests that these compounds could be optimized further for antiviral applications.
Antibacterial Activity
In addition to anticancer and antiviral activities, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial properties. Their efficacy against various bacterial strains highlights their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine compounds is highly dependent on their molecular structure. Modifications at specific positions on the triazole and pyrimidine rings can enhance potency and selectivity against various biological targets. For example:
- Substitutions at C-5 and C-6 positions have been associated with improved anticancer activity.
- Compounds with functional groups at C-2 and C-7 positions have also shown promising antiproliferative effects .
Case Studies
Several studies provide insights into the effectiveness of these compounds:
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
H12 | MGC-803 | 9.47 | Anticancer |
H12 | HCT-116 | 9.58 | Anticancer |
H12 | MCF-7 | 13.1 | Anticancer |
Compound 19 | Bel-7402 | 6.1 | Antitumor |
Compound 19 | HT-1080 | 12.3 | Antitumor |
Q & A
Q. What are the foundational synthetic methodologies for [1,2,4]Triazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves multi-component reactions (MCRs) using 3-amino-1,2,4-triazole as a core building block. A common approach involves condensation with aldehydes and β-ketoesters (e.g., ethyl 3-oxohexanoate) under solvent-free conditions or in dimethylformamide (DMF) via fusion methods. For example, Shah and Rojivadiya ( ) describe a protocol where 3-amino-1,2,4-triazole reacts with aromatic aldehydes and ethyl 3-oxohexanoate in DMF, followed by cyclization to yield triazolo-pyrimidine derivatives. The products are purified via crystallization (ethanol) and characterized using FT-IR, , , and mass spectrometry.
Q. How are [1,2,4]Triazolo[1,5-a]pyrimidine derivatives characterized structurally?
Key characterization techniques include:
- Spectroscopy : (e.g., aromatic protons at δ 7.2–8.5 ppm, NH signals at δ 5.5–6.0 ppm) and (e.g., triazole carbons at δ 145–160 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives with propyl groups) confirm molecular weights .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values .
Q. What are the standard protocols for evaluating antifungal activity of these compounds?
Antifungal assays often follow the European Journal of Medicinal Chemistry protocol ( ):
- In vitro testing : Compounds are screened against Rhizoctonia solani using agar dilution.
- EC determination : Dose-response curves are plotted to calculate effective concentrations (e.g., EC values ranging 5–50 µg/mL for active derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives?
Optimization strategies include:
- Catalyst screening : Thiamine hydrochloride (VB1) in aqueous media improves yields (70–85%) by facilitating one-pot cyclization ().
- Solvent selection : DMF enhances cyclization efficiency compared to ethanol or THF .
- Chlorination : POCl under reflux converts hydroxyl groups to chloro substituents (e.g., 7-hydroxy to 7-chloro derivatives) for further functionalization .
Q. What computational methods are used to analyze structure-activity relationships (SAR)?
- CoMFA (Comparative Molecular Field Analysis) : Used to correlate substituent effects (e.g., electron-withdrawing groups at position 5) with antifungal activity .
- Molecular docking : Predicts binding modes to target enzymes (e.g., CYP51 in fungi) by analyzing hydrogen bonds and hydrophobic interactions .
Q. How do alternative synthetic routes, such as oxidative cyclization, compare to traditional methods?
Iodobenzene diacetate (IBD)-mediated oxidative cyclization of pyrimidinylhydrazones offers a regioselective pathway. For instance, Méndez-Arriaga et al. ( ) report that IBD facilitates cyclization followed by Dimroth rearrangement, yielding [1,2,4]Triazolo[1,5-a]pyrimidines with >80% purity. This method avoids harsh acids but requires precise control of reaction time (2–4 hours) and temperature (60–80°C).
Q. What advanced analytical techniques resolve contradictory bioactivity data across studies?
Q. How are hybrid derivatives (e.g., triazolo-pyrimidine-quinazolinones) designed for enhanced bioactivity?
Design principles include:
- Scaffold hopping : Combining triazolo-pyrimidine with quinazolinone moieties to improve binding to DNA topoisomerases .
- Pharmacophore modeling : Identifies critical functional groups (e.g., NH at position 7) for antimicrobial potency .
Methodological Challenges and Solutions
Q. How can researchers address low solubility of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives in biological assays?
Q. What strategies mitigate byproduct formation during chlorination with POCl3_33?
- Stepwise addition : Gradual introduction of POCl at 0–5°C reduces side reactions .
- Catalytic bases : Triethylamine (EtN) neutralizes HCl byproducts, improving reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.